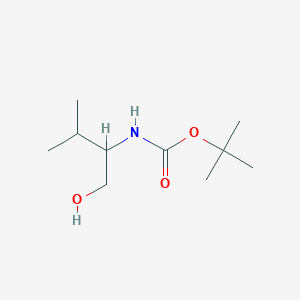

tert-Butyl 3-iodo-1H-indole-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 3-iodo-1H-indole-1-carboxylate (TIIC) is a powerful synthetic organic compound that has been used in a variety of scientific research applications. TIIC is a derivative of indole, an aromatic heterocyclic organic compound that is commonly found in a variety of natural products. TIIC has been found to possess a wide range of properties and has been used in numerous research areas.

Applications De Recherche Scientifique

Synthesis of Gamma-Carbolines and Heteropolycycles

N-substituted 2-bromo-1H-indole-3-carboxaldehydes, including tert-butylimines, have been used for palladium-catalyzed intramolecular iminoannulation, yielding gamma-carboline derivatives and various heteropolycycles in good yields (Zhang & Larock, 2003).

Selective Aerobic Oxidation of Alcohols

tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been used as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols to α,β-unsaturated carbonyl compounds (Shen et al., 2012).

Crystal Structure Analysis

The crystal structure of tert-Butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate has been studied, revealing the planarity of the indole ring system and its interactions in the crystal (Thenmozhi et al., 2009).

Synthesis of tert-Butyl Esters

The tert-butyl esters of indole-5-carboxylic acid and related compounds were synthesized using tert-butyl trichloroacetimidate, showcasing the utility of tert-butyl groups in heterocyclic chemistry (Fritsche et al., 2006).

Copper(II)-Catalyzed Decarboxylative Cyclization

Utilizing tert-butyl peroxide, a novel synthesis route for 3-(2-furanyl) indoles from 3-cyanoacetyl indoles and α,β-unsaturated carboxylic acids via Cu(II)-catalyzed decarboxylative, intermolecular annulation was developed (Kumar et al., 2020).

Synthesis of Spirocyclic Indoline Lactone

The synthesis of spirocyclic indoline lactone using tert-butyl [2-(benzylideneamino)phenyl]acetate was reported, which contradicted previous publications on failed cyclization of similar compounds (Hodges et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Mécanisme D'action

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . The iodoindoles have been found to induce methuosis in certain nematodes, suggesting a potential mechanism of action .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, particularly those involved in cell signaling .

Result of Action

Indole derivatives have been found to exhibit various biologically vital properties, including anti-inflammatory, analgesic, and cytotoxic activities .

Propriétés

IUPAC Name |

tert-butyl 3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFWPZQNSUAMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440903 | |

| Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192189-07-4 | |

| Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)